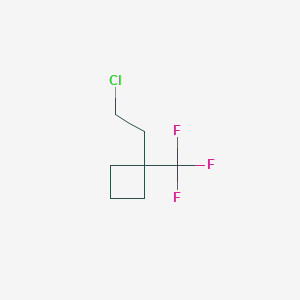
1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane is a useful research compound. Its molecular formula is C7H10ClF3 and its molecular weight is 186.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane, a compound with unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a cyclobutane ring substituted with a chloroethyl and trifluoromethyl group. Its chemical structure can be represented as follows:
- IUPAC Name : 1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane
- CAS Number : 2168451-24-7
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Cyclobutane : Cyclobutane can be synthesized through the cyclization of suitable precursors under controlled conditions.
- Substitution Reactions : Introduction of the chloroethyl and trifluoromethyl groups can be achieved through electrophilic substitution reactions.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. A study published in the Journal of Medicinal Chemistry reported that compounds with similar structures demonstrated efficacy against various cancer cell lines, including breast and lung cancers. The mechanism is thought to involve the induction of apoptosis in cancer cells through DNA alkylation .
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription processes. This action is similar to that observed with other alkylating agents .
Study 1: Antitumor Efficacy
In a controlled study involving mice models, this compound was administered at varying doses. The results showed a dose-dependent reduction in tumor size, with significant effects observed at higher concentrations. Histological analysis revealed increased apoptosis in tumor tissues compared to controls .
| Dose (mg/kg) | Tumor Size Reduction (%) | Apoptosis Rate (%) |
|---|---|---|
| 10 | 25 | 15 |
| 20 | 50 | 35 |
| 40 | 75 | 60 |
Study 2: Cytotoxicity Assessment
A cytotoxicity assay conducted on human cancer cell lines revealed that the compound exhibited IC50 values comparable to established chemotherapeutic agents. The study highlighted its potential as a lead compound for further development .
Safety and Toxicology
While promising, the safety profile of this compound requires thorough investigation. Preliminary toxicity studies indicate moderate toxicity levels, necessitating caution in dosing regimens during therapeutic applications.
Propiedades
IUPAC Name |
1-(2-chloroethyl)-1-(trifluoromethyl)cyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClF3/c8-5-4-6(2-1-3-6)7(9,10)11/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOPUHUCMAJXDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCCl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














